N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

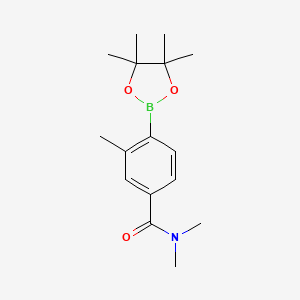

N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide derivative featuring a boronate ester group at the para position of the benzene ring. The nitrogen atom is substituted with two methyl groups, and an additional methyl group is present at the 3-position of the aromatic ring. This structure confers unique electronic and steric properties, making it a candidate for applications in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry .

Properties

IUPAC Name |

N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO3/c1-11-10-12(14(19)18(6)7)8-9-13(11)17-20-15(2,3)16(4,5)21-17/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCNCVMNVBYJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 4-bromo-N,N,3-trimethylbenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes several types of chemical reactions, including:

Suzuki Cross-Coupling Reactions: This reaction involves the coupling of the boronic acid pinacol ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

Substitution Reactions: The amide group in the compound can undergo nucleophilic substitution reactions to form different amide derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

Biaryl Compounds: Formed from Suzuki cross-coupling reactions.

Oxidized Derivatives: Formed from oxidation reactions.

Reduced Derivatives: Formed from reduction reactions.

Scientific Research Applications

Organic Synthesis

N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is primarily utilized as a reagent in organic synthesis. Its boronic acid functionality allows it to participate in various coupling reactions:

- Suzuki Cross-Coupling Reactions : This compound is effective in forming biaryl compounds by coupling with aryl halides or pseudohalides.

Biochemical Applications

The compound has been shown to play a role in biochemical pathways:

- Enzyme Interaction : It interacts with enzymes and proteins, influencing their activity and function. For instance, it can modulate cellular signaling pathways and gene expression.

- Synthesis of Pharmaceuticals : The compound is employed in the development of biologically active molecules and therapeutic agents due to its ability to form complex structures necessary for drug design.

Material Science

In material science, this compound is used in:

- Hole Transport Materials : It serves as a component in hole transport layers for perovskite solar cells and organic light-emitting diodes (OLEDs), enhancing the efficiency of these devices .

Case Study 1: Use in Solar Cell Technology

A study demonstrated that incorporating this compound into the hole transport layer of perovskite solar cells significantly improved charge mobility and overall device performance. The compound's solubility and thermal stability were key factors contributing to the enhanced efficiency of the solar cells.

Case Study 2: Drug Development

Research involving this compound has shown its potential in synthesizing new drug candidates targeting specific metabolic pathways. In vitro studies indicated that compounds derived from this compound exhibited promising biological activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a boronic acid derivative. In Suzuki cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond, producing biaryl compounds .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Notes:

Electronic and Reactivity Differences

Electron-Donating vs. Withdrawing Groups :

- The 3-methyl group in the target compound is electron-donating, which may slightly deactivate the boronate ester toward electrophilic substitution compared to electron-withdrawing groups (e.g., fluorine in N-ethyl-2-fluoro-5-Bpin-benzamide) .

- Methoxy-substituted analogs (e.g., N,N-diisopropyl-3-OMe-2-Bpin-benzamide) exhibit enhanced boronate stability due to resonance donation from the OMe group .

Suzuki-Miyaura Reactivity :

- Nitro-substituted derivatives (e.g., N-(4-methyl-3-Bpin-phenyl)-4-nitrobenzoxadiazole) show accelerated coupling due to the nitro group’s strong electron-withdrawing effect, which polarizes the boron-carbon bond .

- The target compound’s methyl groups may necessitate higher catalyst loading or elevated temperatures for efficient cross-coupling .

Physicochemical Properties

Biological Activity

N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS Number: 1253926-81-6) is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H24BNO3 |

| Molecular Weight | 289.18 g/mol |

| Appearance | White to light yellow powder/crystals |

The structure includes a boronic acid pinacol ester functional group, which is crucial for its reactivity in organic synthesis, particularly in Suzuki cross-coupling reactions.

Target of Action : The specific biological targets of this compound are not fully elucidated. However, boronic acid derivatives typically interact with proteins and enzymes through covalent bonding.

Mode of Action : The compound is known to participate in biochemical reactions that involve the formation of carbon-carbon bonds. It influences various cellular processes by modulating enzyme activity and affecting metabolic pathways .

Enzyme Interactions

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance:

- Enzyme Inhibition : Studies have shown that it can inhibit enzymes that play critical roles in cellular metabolism. This inhibition can lead to alterations in metabolic flux and energy production within cells.

Cellular Effects

This compound also affects various cell types by:

- Modulating Gene Expression : It has been observed to alter the expression levels of genes associated with metabolic processes. This modulation can impact cellular responses to external stimuli and stress conditions .

Case Studies

- Suzuki-Miyaura Cross-Coupling Reactions : The compound has been extensively studied for its role as a reagent in Suzuki-Miyaura reactions. These reactions are vital for synthesizing biaryl compounds which have applications in pharmaceuticals and materials science .

-

Toxicological Studies : In animal models, varying dosages of the compound demonstrated different effects:

- Low Doses : Minimal toxicity observed.

- High Doses : Indications of organ toxicity and metabolic disruption were noted.

Applications in Research

This compound finds applications across several domains:

Q & A

Q. What are the common synthetic routes for preparing N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Borylation of precursors : Halogenated benzamide derivatives (e.g., bromo or iodo) are reacted with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and bases like KOAc .

- Coupling conditions : Reactions are conducted under inert atmospheres (N₂/Ar) in solvents such as 1,4-dioxane or THF at 80–100°C for 12–24 hours .

- Purification : Automated column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) or recrystallization is used to isolate the product, with yields ranging from 30–60% depending on steric and electronic factors .

Q. How is the compound characterized to confirm its structure and purity?

Standard analytical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methyl groups at δ ~2.3–3.0 ppm and boronate ester peaks at δ ~1.3 ppm for pinacol methyls) .

- High-resolution mass spectrometry (HRMS) : Exact mass matching within 5 ppm confirms molecular formula .

- Infrared spectroscopy (IR) : B-O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) validate functional groups .

- Elemental analysis : Used to verify purity (>95%) .

Q. What are the primary applications of this compound in academic research?

It serves as a key intermediate in:

- Suzuki-Miyaura cross-couplings : To synthesize biaryl structures for pharmaceuticals or materials science .

- Functional probe development : Boronate esters enable site-selective modifications in DNA or protein conjugation .

- Electron donor systems : Derivatives are used in organic electronics (e.g., light-emitting diodes) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in coupling reactions involving this compound?

Low yields (e.g., 30–58% in ) often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Catalyst tuning : Use PdCl₂(dppf) or XPhos ligands to enhance catalytic efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

- Temperature control : Gradual heating (e.g., 0°C → RT) minimizes decomposition of sensitive boronate esters .

- Additives : DMAP or Et₃N suppresses protodeboronation, a common side reaction .

Q. How should researchers address discrepancies in NMR data during structural analysis?

Unexpected peaks or shifts (e.g., reports δ 7.8 ppm for aryl protons) may indicate:

Q. What methods ensure regioselective functionalization of the benzamide core?

Regioselectivity is influenced by:

- Directing groups : Methyl substituents at the 3-position (N,N,3-trimethyl) direct electrophilic substitution to the para position .

- Protection/deprotection strategies : Temporary protection of the amide group (e.g., as a tert-butyl carbamate) allows selective borylation .

- Computational modeling : DFT calculations predict reactive sites based on electron density maps .

Data Contradiction Analysis

Q. How to resolve contradictions in reported reaction yields for similar boronate esters?

Yield variations (e.g., 21–65% in ) may stem from:

- Substrate purity : Impure aryl halides reduce coupling efficiency. Pre-purify via silica gel chromatography .

- Catalyst loading : Higher Pd concentrations (5 mol%) improve conversion but increase cost; balance via stoichiometric screens .

- Workup protocols : Incomplete extraction (e.g., using EtOAC vs. DCM) leads to product loss. Optimize solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.